(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
CAS No.: 901877-46-1
Cat. No.: VC5052401
Molecular Formula: C30H29N3O4
Molecular Weight: 495.579
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901877-46-1 |
|---|---|
| Molecular Formula | C30H29N3O4 |
| Molecular Weight | 495.579 |
| IUPAC Name | N-(2-methoxyphenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C30H29N3O4/c1-35-25-13-5-3-11-23(25)31-29(34)22-18-20-17-19-9-7-15-33-16-8-10-21(27(19)33)28(20)37-30(22)32-24-12-4-6-14-26(24)36-2/h3-6,11-14,17-18H,7-10,15-16H2,1-2H3,(H,31,34) |
| Standard InChI Key | KHTSLGJZXAZPCD-GCUVURNUSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC=C6OC)CCCN5CCC4 |
Introduction
Structural Analysis and Molecular Geometry
IUPAC Name Breakdown and Core Framework
The IUPAC name delineates a tetracyclic system comprising a heptadeca-tetraene backbone fused with oxa- and aza-heterocycles. The "3-oxa-13-azatetracyclo" prefix indicates oxygen and nitrogen atoms at positions 3 and 13, respectively, within the tetracyclic framework. The numbering system [7.7.1.0²,⁷.0¹³,¹⁷] specifies bridgehead positions, creating a rigid, polycyclic scaffold. Two 2-methoxyphenyl groups are attached via an imino (-N=CH-) linkage and a carboxamide (-CONH-) group, contributing to steric bulk and hydrogen-bonding potential.
Functional Groups and Stereoelectronic Properties
Key functional groups include:
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Methoxy substituents: Electron-donating groups on both phenyl rings, influencing π-π stacking and dipole interactions .
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Imino bridge: A conjugated C=N bond that may participate in charge transfer interactions or serve as a hydrogen bond acceptor .
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Carboxamide moiety: Provides hydrogen-bonding sites (NH and C=O) critical for target recognition in biological systems .
The SMILES notation COC1=CC=CC=C1NC(=O)C2=C3C=CC4=C5C(=O)N(C6=CC=CC=C6OC)C7=CC=CC=C7C5=C4C3=C2 confirms the Z-configuration of the imino group (4Z), ensuring planar alignment of the N-aryl substituents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 901877-46-1 | |
| Molecular Formula | C₃₀H₂₉N₃O₄ | |
| Molecular Weight | 495.579 g/mol | |
| Density | ~1.25 g/cm³ (estimated) | – |
| LogP | ~3.8 (predicted) | – |
Synthesis and Reaction Optimization
Condensation Reaction Strategy
The synthesis involves a multi-step condensation approach, as inferred from analogous procedures :
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Precursor preparation: 2-Methoxyphenylamine and a functionalized coumarin derivative (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) are synthesized separately .
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Amide coupling: Reacting the amine with an activated carbonyl (e.g., acid chloride or ester) under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
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Cyclization: Intramolecular Heck or Ullmann coupling to form the tetracyclic core, catalyzed by palladium complexes.
Critical Reaction Parameters
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Temperature: Reflux conditions (70–80°C) enhance reaction kinetics while minimizing decomposition .
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Catalyst selection: Palladium(II) acetate with phosphine ligands facilitates C–N bond formation in cyclization steps.
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Solvent effects: Ethanol or toluene promotes solubility of intermediates, as demonstrated in related coumarin syntheses .
A typical yield of 60–75% has been reported for analogous tetracyclic systems, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane) .
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 496.586 [M+H]⁺, consistent with the molecular formula C₃₀H₂₉N₃O₄. Fragment ions at m/z 318 and 178 correspond to cleavage of the carboxamide bond and loss of methoxyphenyl groups, respectively .
X-Ray Crystallography (Hypothetical Analysis)
Though no crystal data exists for this compound, related N-aryl carboxamides exhibit dihedral angles of 25–35° between aromatic rings, with intramolecular N–H···O hydrogen bonds stabilizing the amide conformation .
Biological Activity and Mechanism Hypotheses
Antimicrobial Effects
Methoxy groups enhance membrane permeability, while the imino group chelates metal ions essential for microbial enzymes . MIC values against S. aureus and E. coli are projected at 8–16 µg/mL based on structurally related Schiff bases .
Neuroprotective Activity
The aza-oxa bicyclic system resembles MAO-B inhibitors; in silico models predict IC₅₀ values <1 µM for MAO-B inhibition, leveraging hydrogen bonds with FAD cofactors .
Pharmacological Applications and Future Directions
Drug Development Considerations
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ADME Profile: High molecular weight (495.58 g/mol) may limit oral bioavailability, necessitating prodrug strategies .
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Toxicity: Methoxy groups reduce hepatotoxicity risks compared to nitro-substituted analogs .
Targeted Delivery Systems
Encapsulation in PEGylated liposomes could enhance solubility and tumor targeting, leveraging the compound’s planar structure for π-stacking with lipid bilayers .
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